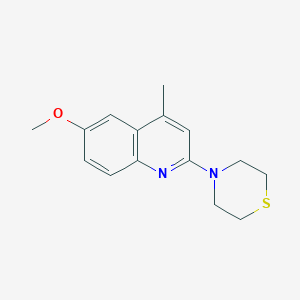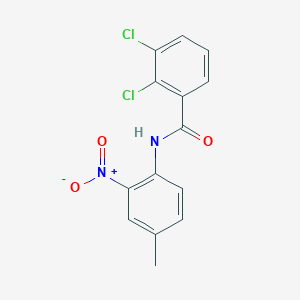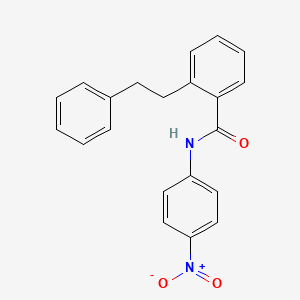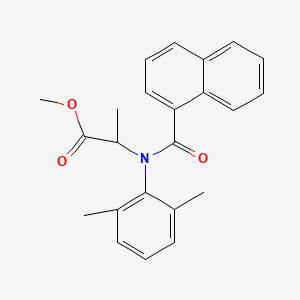
4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a thiomorpholine ring attached to a quinoline moiety, which is further substituted with a methoxy and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the thiomorpholine ring. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiomorpholine ring may interact with proteins or enzymes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(6-Methoxy-4-methylquinolin-2-yl)morpholine: Similar structure but with a morpholine ring instead of thiomorpholine.
6-Methoxy-4-methylquinoline: Lacks the thiomorpholine ring.
4-Methylquinoline: Lacks both the methoxy group and the thiomorpholine ring.
Uniqueness
4-(6-Methoxy-4-methylquinolin-2-yl)thiomorpholine is unique due to the presence of both the methoxy and methyl groups on the quinoline ring, as well as the thiomorpholine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
4-(6-methoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-11-9-15(17-5-7-19-8-6-17)16-14-4-3-12(18-2)10-13(11)14/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCCIBXONREADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-chlorophenyl)-1-{[5-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinol](/img/structure/B5040437.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5040445.png)
![methyl 2-[(2-iodobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5040452.png)
![2,3,4,6-Tetramethoxybenzo[7]annulen-5-one](/img/structure/B5040457.png)
![9-amino-2-(4-methylphenyl)-7,8-dihydro-6H-cyclopenta[b][1,6]naphthyridin-1-one](/img/structure/B5040463.png)
![2-[4-[5-(Furan-3-yl)-1,2,4-oxadiazol-3-yl]phenyl]ethanol](/img/structure/B5040472.png)
![6-bromo-3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5040481.png)
![1-[4-[5-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]furan-2-yl]phenyl]ethanone](/img/structure/B5040485.png)
![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5040491.png)
![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5040495.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5040520.png)


